![molecular formula C4H9ClN4 B2665809 3-Azidocyclobutan-1-amine;hydrochloride CAS No. 2241107-76-4](/img/structure/B2665809.png)
3-Azidocyclobutan-1-amine;hydrochloride
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Description
3-Azidocyclobutan-1-amine;hydrochloride is a chemical compound. It is an amine, which is a derivative of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . Amines are classified as primary, secondary, or tertiary by the number of hydrocarbon groups attached to the nitrogen atom .
Synthesis Analysis
The synthesis of amines involves various methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves SN2 reactions of alkyl halides, ammonia, and other amines . The exact synthesis process for 3-Azidocyclobutan-1-amine;hydrochloride is not specified in the search results.Chemical Reactions Analysis
Amines, including 3-Azidocyclobutan-1-amine;hydrochloride, can undergo various chemical reactions. For instance, they can react with carbonyl compounds to form imines . They can also undergo substitution reactions with azide ion, resulting in alkyl azides . The specific chemical reactions involving 3-Azidocyclobutan-1-amine;hydrochloride are not detailed in the search results.Relevant Papers Several papers were retrieved during the search, but none of them specifically discuss 3-Azidocyclobutan-1-amine;hydrochloride . Therefore, a detailed analysis of relevant papers is not possible based on the current search results.
Scientific Research Applications
Synthesis of Analogues and Derivatives
- A study describes the synthesis of 2,4-methanoproline analogues through a novel synthetic approach that could be applied to the development of new compounds with potential pharmacological properties (Rammeloo, Stevens, & De Kimpe, 2002).
- Another research focused on the formation of azaplatinacyclobutane rings, highlighting a method that could be beneficial in creating compounds with unique structural features and potential application in medicinal chemistry (Lorusso et al., 2007).
Methodological Advances in Organic Synthesis
- Investigations into the transformations of specific ketones with heterocyclic amines have led to the synthesis of C-substituted products, showcasing the versatility of these compounds in synthetic chemistry (Zupet, Tislér, & Golič, 1991).
- Research on the synthesis of highly functionalized heterocycles incorporating a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety demonstrates the compound's utility in generating biologically relevant structures (Zapol'skii, Namyslo, de Meijere, & Kaufmann, 2012).
Application in Drug Discovery and Development
- A novel series of 3-aminocyclobut-2-en-1-ones, serving as squaramide surrogates, have been prepared, indicating the potential of such compounds in the development of VLA-4 antagonists (Brand, de Candole, & Brown, 2003).
- The synthesis of a protected 2-aminocyclobutanone as a modular transition state synthon highlights its use in medicinal chemistry, especially in designing inhibitors for hydrolase enzymes (Habeeb Mohammad, Reidl, Zeller, & Becker, 2020).
properties
IUPAC Name |
3-azidocyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.ClH/c5-3-1-4(2-3)7-8-6;/h3-4H,1-2,5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQOAHDCENOICC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N=[N+]=[N-])N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azidocyclobutan-1-amine;hydrochloride |
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